
α-甲基-N-丙基苯乙胺盐酸盐
概述
描述
N-Propylamphetamine (hydrochloride) is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It acts as a stimulant and was first developed in the 1970s primarily for research into the metabolism of, and as a comparison tool to, other amphetamines
科学研究应用
N-Propylamphetamine (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of amphetamines.
Medicine: Investigated for its potential therapeutic applications and its effects on neurotransmitter release.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid with acute oral and dermal toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .
作用机制
N-Propylamphetamine (hydrochloride) exerts its effects by acting as a stimulant on the central nervous system. The compound primarily targets the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. It increases the release of these neurotransmitters by:
Inhibiting Reuptake: Blocking the reuptake of neurotransmitters into presynaptic neurons.
Promoting Release: Stimulating the release of neurotransmitters from synaptic vesicles.
Binding to Receptors: Interacting with specific receptors to enhance neurotransmitter activity.
生化分析
Biochemical Properties
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase (MAO) enzymes, particularly MAO-B, which is responsible for the oxidative deamination of monoamines. The interaction between Phenethylamine, alpha-methyl-N-propyl-, hydrochloride and MAO-B leads to the formation of phenylacetic acid, a primary urinary metabolite . Additionally, this compound may interact with trace amine-associated receptor 1 (TAAR1), influencing monoamine neurotransmission .
Cellular Effects
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to regulate monoamine neurotransmission by binding to TAAR1 and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These interactions can lead to changes in neurotransmitter release and reuptake, affecting overall cellular communication and function.
Molecular Mechanism
The molecular mechanism of action of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to TAAR1, a G protein-coupled receptor, leading to the activation of intracellular signaling cascades . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride inhibits VMAT2, preventing the uptake of monoamines into synaptic vesicles and increasing their availability in the synaptic cleft . These molecular interactions contribute to the compound’s stimulant effects on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to Phenethylamine, alpha-methyl-N-propyl-, hydrochloride in in vitro or in vivo studies has shown potential alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit stimulant effects, enhancing locomotor activity and increasing alertness . At higher doses, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride can lead to toxic or adverse effects, including hyperthermia, neurotoxicity, and cardiovascular complications . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.
Metabolic Pathways
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is involved in several metabolic pathways, primarily mediated by MAO-B . The oxidative deamination of this compound by MAO-B results in the formation of phenylacetic acid, which is subsequently excreted in the urine . This metabolic pathway is crucial for the clearance of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride from the body and its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride within cells and tissues involve various transporters and binding proteins. This compound is known to interact with VMAT2, which facilitates its uptake into synaptic vesicles . Additionally, Phenethylamine, alpha-methyl-N-propyl-, hydrochloride may bind to plasma proteins, influencing its distribution and localization within different tissues . These interactions play a critical role in determining the compound’s bioavailability and pharmacological effects.
Subcellular Localization
Phenethylamine, alpha-methyl-N-propyl-, hydrochloride exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of monoamine neurons . The targeting of Phenethylamine, alpha-methyl-N-propyl-, hydrochloride to these subcellular compartments is facilitated by its interactions with VMAT2 and other transporters . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propylamphetamine (hydrochloride) typically involves the alkylation of amphetamine with a propyl group. The process can be summarized as follows:
Starting Material: Amphetamine.
Reagent: Propyl halide (e.g., propyl bromide or propyl chloride).
Catalyst: A strong base such as sodium hydroxide or potassium hydroxide.
Solvent: An organic solvent like toluene or ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods: Industrial production of N-Propylamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: N-Propylamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: N-Propylamphetamine (hydrochloride) can undergo substitution reactions where the propyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted amphetamines.
相似化合物的比较
N-Propylamphetamine (hydrochloride) can be compared with other similar compounds such as:
Amphetamine: A more potent stimulant with a higher affinity for neurotransmitter release.
Methamphetamine: Known for its stronger stimulant effects and higher potential for abuse.
Ethylamphetamine: Similar in structure but with an ethyl group instead of a propyl group, resulting in different pharmacological properties.
Uniqueness: N-Propylamphetamine (hydrochloride) is unique due to its specific substitution with a propyl group, which alters its potency and effects compared to other amphetamines. It has about one-fourth the potency of N-ethylamphetamine in impairing the performance of rats in various tests .
属性
IUPAC Name |
1-phenyl-N-propylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h4-8,11,13H,3,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSZJVPOQFTJGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)CC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51799-32-7 (Parent) | |
| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90949474 | |
| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26640-61-9 | |
| Record name | Phenethylamine, alpha-methyl-N-propyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026640619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Phenylpropan-2-yl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90949474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is phenethylamine, alpha-methyl-N-propyl-, hydrochloride used in the analysis of amphetamines?
A1: Phenethylamine, alpha-methyl-N-propyl-, hydrochloride is utilized as a homologous standard in the gas chromatographic analysis of amphetamine and methamphetamine in biological samples like blood and urine []. This means it shares a similar chemical structure with the target analytes, allowing for accurate quantification. Adding a known amount of this standard to the sample before extraction and analysis helps account for potential losses during the process. By comparing the peak area ratios of the target analytes to the standard, researchers can accurately determine the concentration of amphetamine and methamphetamine in the sample.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



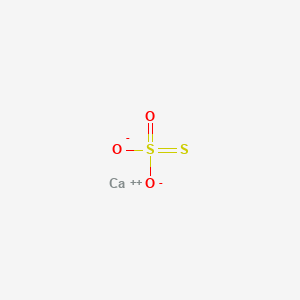
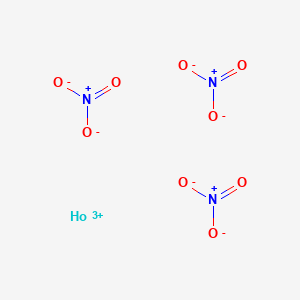
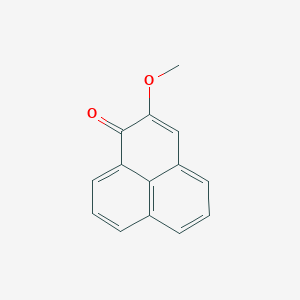
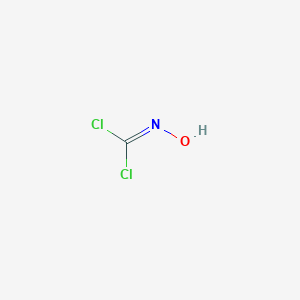


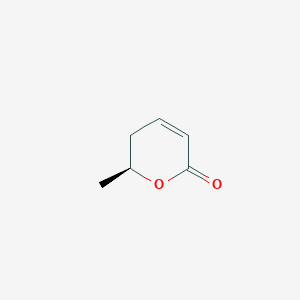
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
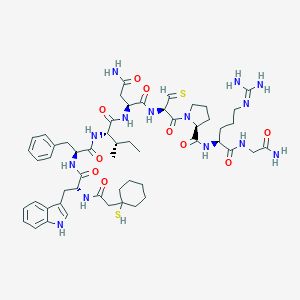

![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
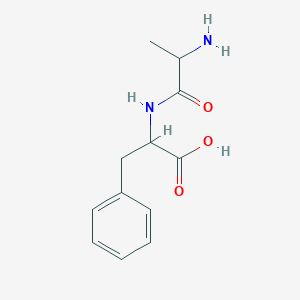
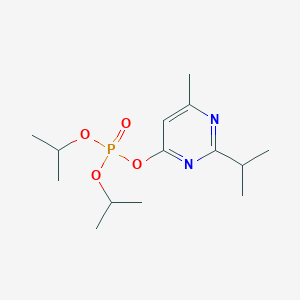
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)